2,3,5,6-Tetramethylterephthalaldehyde
Overview
Description
“2,3,5,6-Tetramethylterephthalaldehyde” is a chemical compound with the molecular formula C12H14O2 . Its CAS number is 7072-01-7 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H14O2 . It has a molecular weight of 190.23800 .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.069g/cm3 . It has a boiling point of 342ºC at 760 mmHg . The melting point is not available . The flash point is 128.3ºC .
Scientific Research Applications
Molecular Structure Analysis
2,3,5,6-Tetramethylterephthalaldehyde has been studied for its molecular structure. For instance, the molecular structure of related compounds like 2,5-dihydroxyterephthalaldehyde has been determined using techniques like electron diffraction and ab initio molecular orbital study. Such studies reveal insights into intramolecular hydrogen bonding, which is crucial for understanding the chemical behavior and properties of these compounds (Borisenko et al., 1996).
Green Chemistry Applications
Research has also focused on the use of similar compounds in the context of green chemistry. A study presented an eco-friendly approach for constructing multi-functionalized benzenes using cyclization of easily obtainable reactants, highlighting the importance of such compounds in developing environmentally sustainable chemical processes (Damera & Pagadala, 2023).
Polymer Science
In the field of polymer science, this compound has been utilized for studying the doping mechanism in polymeric materials. For example, its fluorinated derivative was studied in poly(3-hexylthiophene) thin films, providing insights into the doping efficiency and charge transfer mechanisms in polymers (Wang et al., 2015).
Ligand Chemistry
The compound has been used in synthesizing sterically demanding ligands for creating compounds with low-coordinate phosphorus centers. These ligands are significant for synthesizing materials with unique chemical properties, such as novel bis(phosphaalkenes) (Shah et al., 2000).
Bio-Catalysts Design
Analogous compounds like glutaraldehyde have been extensively used in the design of biocatalysts. This includes crosslinking in enzyme immobilization, demonstrating the relevance of such compounds in biotechnological applications (Barbosa et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2,3,5,6-tetramethylterephthalaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVFZPCOVWTNCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C=O)C)C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326164 | |
Record name | 2,3,5,6-Tetramethylterephthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7072-01-7 | |
Record name | NSC524943 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5,6-Tetramethylterephthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-TETRAMETHYL-BENZENE-1,4-DICARBALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.